Lidamidine hydrochloride
Description
Historical Development and Early Research Initiatives
Lidamidine hydrochloride, also identified by the code WHR-1142A, emerged from early research programs focused on identifying novel therapeutic agents. nih.govnih.gov The initial synthesis and pharmacological screening of this compound were driven by the search for effective treatments for gastrointestinal motility disorders. Early studies in laboratory animals quickly established it as a potent antidiarrheal agent. nih.govscispace.com These initial investigations were crucial in defining the compound's primary pharmacological profile and setting the stage for more in-depth mechanistic studies.
The early research initiatives were largely centered on elucidating how this compound exerted its antidiarrheal effects. These studies involved a series of in vitro and in vivo experiments to understand its interaction with various receptors and its influence on intestinal muscle contractility and secretion. nih.gov This foundational work distinguished this compound from other antidiarrheal agents of the time, such as those acting on opioid receptors.
Evolution of Research Trajectories for this compound
As the understanding of this compound's mechanism of action grew, research trajectories began to diversify, exploring its potential applications beyond its initial gastrointestinal focus.
Gastrointestinal Research Focus
The primary and most extensively studied application of this compound has been in the field of gastroenterology. Research in this area has focused on its efficacy as an antidiarrheal agent and its underlying mechanisms.
Key Research Findings in Gastrointestinal Research:
Antidiarrheal Efficacy: Clinical trials have demonstrated the effectiveness of this compound in managing acute non-specific diarrhea. nih.gov In a double-blind, placebo-controlled trial, patients treated with this compound showed a significant reduction in the average number of bowel movements and fecal weight compared to the placebo group. nih.gov Another study confirmed its efficacy in both acute and chronic diarrhea. e-emj.org
Mechanism of Action: this compound is an alpha-2 adrenergic receptor agonist. medchemexpress.commedchemexpress.commedchemexpress.com Its antidiarrheal effects are mediated through the activation of these receptors in the gastrointestinal tract, leading to inhibition of intestinal secretion and motility. ncats.iotargetmol.com Specifically, it has been shown to stimulate sodium and chloride absorption in the rabbit intestine. scispace.comncats.io
Effects on Motility: Studies have shown that this compound inhibits contractile activity in various parts of the gastrointestinal tract, including the duodenum, ileum, and colon in dogs. nih.gov It also inhibits myoelectric activity in the intestines. nih.gov However, one study in healthy volunteers found that while it significantly delayed gastric emptying, it had no significant effect on small bowel transit time, suggesting its antidiarrheal properties are more related to enhanced absorption or inhibition of fluid and electrolyte secretion. nih.govwikigenes.org
Comparison with Other Agents: Comparative studies have shown this compound to have efficacy comparable to loperamide (B1203769) in treating acute diarrhea. Unlike opioid-based antidiarrheals like loperamide and diphenoxylate, this compound acts via alpha-2 adrenergic receptors.
Autoimmune and Inflammatory Conditions Research Focus
More recent research has suggested a potential role for this compound in modulating the immune system, leading to investigations into its utility for autoimmune and inflammatory conditions.
Some sources indicate that this compound is classified as an anti-inflammatory and immunomodulatory agent. patsnap.com Research has reportedly shown promising results in managing conditions such as rheumatoid arthritis and inflammatory bowel disease. patsnap.com The proposed mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) pathway and the reduction of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). patsnap.com However, the primary body of published research focuses on its gastrointestinal applications.
Cardiovascular Research Focus
The cardiovascular effects of this compound have also been a subject of investigation, primarily as a secondary area of interest stemming from its primary mechanism of action.
As an alpha-2 adrenergic agonist, this compound can influence the cardiovascular system. patsnap.com Studies in anesthetized dogs showed that at doses higher than those typically used for its antidiarrheal effects, it could reduce cardiac output, primarily by decreasing heart rate, and slightly increase blood pressure due to a rise in peripheral resistance. nih.govscispace.com It was also found to be effective in converting ouabain-induced ventricular arrhythmias to a normal sinus rhythm in dogs. nih.govscispace.com Some research has also classified it as having antihypertensive properties due to its ability to stimulate alpha-2 adrenergic receptors in the central nervous system, leading to reduced sympathetic outflow, decreased peripheral vascular resistance, and a lower heart rate. patsnap.com
This compound as a Model Compound in Biomedical Research
Beyond its direct therapeutic investigations, this compound has served as a valuable tool and model compound in biomedical research. Its specific action as an alpha-2 adrenergic receptor agonist allows researchers to probe the role of this receptor system in various physiological processes, particularly within the gastrointestinal tract. ncats.io By studying its effects on intestinal ion transport and motility, scientists have gained a deeper understanding of the complex regulatory mechanisms governing gut function. scispace.com Its use in comparative studies alongside other antidiarrheal agents with different mechanisms of action has also helped to delineate the distinct pharmacological pathways involved in controlling diarrhea. nih.gov
Data Tables
Table 1: Summary of this compound Gastrointestinal Research Findings
| Research Area | Key Finding | Supporting Evidence |
| Antidiarrheal Efficacy | Significant reduction in bowel movements and fecal weight in patients with acute diarrhea. nih.gov | Double-blind, placebo-controlled clinical trials. nih.gov |
| Mechanism of Action | Acts as an alpha-2 adrenergic receptor agonist, inhibiting intestinal secretion and motility. medchemexpress.comncats.iotargetmol.com | In vitro and in vivo studies demonstrating stimulation of electrolyte absorption and inhibition of contractile activity. nih.govscispace.comncats.io |
| Gastrointestinal Motility | Inhibits myoelectric activity and contractile activity in the intestines. nih.govnih.gov Delays gastric emptying. nih.gov | Studies in animal models and healthy human volunteers. nih.govnih.govnih.gov |
| Comparative Efficacy | Efficacy comparable to loperamide in treating acute diarrhea. | Comparative clinical trials. |
Table 2: Investigated Mechanisms of Action of this compound
| Physiological System | Proposed Mechanism of Action |
| Gastrointestinal | Activation of peripheral alpha-2 adrenergic receptors leading to reduced intestinal secretion and motility. ncats.io |
| Autoimmune/Inflammatory | Inhibition of the NF-κB pathway and reduction of pro-inflammatory cytokines (TNF-α, IL-6). patsnap.com |
| Cardiovascular | Central and peripheral alpha-2 adrenergic receptor agonism, leading to reduced sympathetic outflow and direct effects on heart rate and peripheral resistance. nih.govscispace.compatsnap.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(2,6-dimethylphenyl)-3-(N'-methylcarbamimidoyl)urea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O.ClH/c1-7-5-4-6-8(2)9(7)14-11(16)15-10(12)13-3;/h4-6H,1-3H3,(H4,12,13,14,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INMBONSHXVMDSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NC(=NC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
65009-35-0, 66871-56-5 (Parent) | |
| Record name | Urea, N-(2,6-dimethylphenyl)-N′-[imino(methylamino)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65009-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lidamidine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065009350 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2,6-Xylyl)-N'-(imino(methylamino)methyl)urea hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066283883 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10983557 | |
| Record name | N'-(2,6-Dimethylphenyl)-N-(N-methylcarbamimidoyl)carbamimidic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10983557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26666256 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
66283-88-3, 65009-35-0 | |
| Record name | Urea, N-(2,6-dimethylphenyl)-N′-[imino(methylamino)methyl]-, hydrochloride (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66283-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lidamidine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065009350 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2,6-Xylyl)-N'-(imino(methylamino)methyl)urea hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066283883 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N'-(2,6-Dimethylphenyl)-N-(N-methylcarbamimidoyl)carbamimidic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10983557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,6-dimethylphenyl)-3-[imino(methylamino)methyl]uronium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.352 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(2,6-xylyl)-N'-[imino(methylamino)methyl]urea hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.253 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LIDAMIDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q1Q4QJV3V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Investigations of Lidamidine Hydrochloride
Molecular Targets and Receptor Interactions
The primary mechanism attributed to lidamidine hydrochloride is its interaction with specific receptor systems in the body. Its classification as an alpha-2 adrenergic agonist is central to understanding its pharmacological profile.
Alpha-2 Adrenergic Receptor Agonism
This compound is recognized as an alpha-2 adrenergic agonist, meaning it stimulates these receptors. patsnap.com This agonism is the foundation of its effects in different physiological systems. Alpha-2 adrenergic receptors are located in the central and peripheral nervous systems and are involved in regulating various bodily functions. nih.gov
In the gastrointestinal (GI) tract, this compound exerts its effects through the activation of peripheral alpha-2 adrenoceptors. nih.gov This interaction leads to a range of physiological responses that contribute to its utility as an antidiarrheal agent. nih.govnih.gov
Research has demonstrated that this compound can inhibit contractile activity in various parts of the GI tract. In studies using isolated guinea pig ileum, it was found to inhibit contractions stimulated by various agents. nih.gov Furthermore, it has been shown to block both spontaneous and stimulated contractile activity in the duodenum, ileum, and colon of dogs. nih.gov
The compound also influences fluid and electrolyte transport in the intestines. In a study on human volunteers, lidamidine was shown to reduce prostaglandin E2-induced secretion in the jejunum, suggesting it can enhance the absorption or inhibit the secretion of fluid and electrolytes. nih.govsemanticscholar.org This antisecretory action is a key component of its antidiarrheal properties. nih.gov Additionally, some studies have noted that this compound can inhibit gastric acid secretion. nih.gov
Table 1: Effects of this compound on the Gastrointestinal Tract
| GI Region | Observed Effect | Model System |
|---|---|---|
| Jejunum | Reduced prostaglandin E2-induced fluid secretion. nih.gov | Human Volunteers |
| Ileum | Inhibited stimulated contractile activity. nih.gov | Isolated Guinea Pig |
| Duodenum, Ileum, Colon | Blocked spontaneous and stimulated contractile activity. nih.gov | Dogs |
| Stomach | Inhibited gastric acid secretion. nih.gov | Pylorus-ligated Rats |
This compound also acts on alpha-2 adrenergic receptors within the central nervous system (CNS). patsnap.com The stimulation of these central receptors leads to a reduction in sympathetic outflow from the CNS. patsnap.com
Non-Adrenergic Receptor Modulations
Beyond its well-documented effects on adrenergic receptors, there is emerging information suggesting that this compound may also modulate non-adrenergic pathways, particularly those involved in inflammation.
Some sources indicate that this compound may exert anti-inflammatory effects by inhibiting the Nuclear Factor-Kappa B (NF-κB) pathway. The NF-κB pathway is a critical signaling pathway involved in regulating the immune response to infection and inflammation. By inhibiting this pathway, this compound could theoretically reduce the expression of genes involved in inflammation. However, it is important to note that other pharmacological studies have reported that the compound possesses no significant anti-inflammatory activity. nih.gov
Consistent with its potential role in modulating inflammatory pathways, this compound has been suggested to inhibit the production of pro-inflammatory cytokines, specifically Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). These cytokines are key mediators of the inflammatory response. TNF-α and IL-6 are involved in a wide range of systemic inflammatory reactions. The modulation of these cytokines would represent a significant aspect of the compound's mechanism of action, although this is an area that requires further detailed investigation to be fully substantiated.
Table 2: Reported Non-Adrenergic Modulations of this compound
| Pathway/Molecule | Reported Effect |
|---|---|
| Nuclear Factor-Kappa B (NF-κB) | Inhibition |
| Tumor Necrosis Factor-alpha (TNF-α) | Inhibition of production |
| Interleukin-6 (IL-6) | Inhibition of production |
Absence of Opioid Receptor Activity
Research into the mechanism of action of this compound has explored its potential interaction with the opioid system, a common pathway for antidiarrheal agents. However, studies have indicated a lack of significant engagement with opioid receptors. Evidence for this comes from experiments involving naloxone, a potent opioid receptor antagonist. The inhibitory effects of this compound on intestinal motility were not counteracted by the administration of naloxone. This finding suggests that the pharmacological actions of this compound are not mediated through the opioid receptor pathways that are typically blocked by naloxone.
Absence of Morphine-Like Analgesic Effects
Consistent with its lack of opioid receptor activity, this compound has been shown to be devoid of morphine-like analgesic effects. Morphine and other opioids produce pain relief by acting on the central nervous system. Pharmacological evaluations of this compound have demonstrated that it does not produce such analgesic effects, further distinguishing its mechanism from that of opioid agonists.
Absence of H1-Antihistamine Activity
Investigations have also clarified the compound's relationship with histamine receptors. This compound has been found to be devoid of any H1-antihistamine activity. H1-antihistamines act by blocking the effects of histamine at the H1 receptor, a mechanism commonly associated with the treatment of allergic reactions. The lack of this activity indicates that the therapeutic effects of this compound are not attributable to the blockade of H1 receptors.
Cellular and Subcellular Mechanisms
The primary antidiarrheal properties of this compound appear to stem from its effects on intestinal ion transport rather than motility, pointing towards a mechanism involving enhanced absorption or inhibition of fluid and electrolyte secretion.
Effects on Intestinal Ion Transport
Studies utilizing rabbit ileum have provided specific data on how this compound influences ion movement across the intestinal epithelium.
This compound has been demonstrated to stimulate the absorption of sodium and chloride in the rabbit ileum. At a concentration of 10⁻³ M, it significantly increased the net absorption of both sodium and chloride. This increase is primarily attributed to an enhanced movement of these ions from the mucosal to the serosal side of the intestine and a reduction in the serosal-to-mucosal movement of chloride.
Effect of this compound on Net Ion Absorption in Rabbit Ileum
| Ion | Change in Net Absorption (µEq/h·cm²) |
|---|---|
| Sodium (Na⁺) | +1.8 ± 0.4 |
| Chloride (Cl⁻) | +3.4 ± 0.6 |
Data from research on rabbit ileum at a lidamidine concentration of 10⁻³ M.
Further elucidating its mechanism, this compound was found to affect the electrophysiological properties of the intestinal tissue. In the rabbit ileum, it decreased the short-circuit current and the potential difference across the epithelium. The short-circuit current is a measure of the net ion movement across the tissue. A decrease, in this context, is consistent with the observed increase in electrolyte absorption.
Electrophysiological Effects of this compound in Rabbit Ileum
| Parameter | Change Observed |
|---|---|
| Short Circuit Current | -2.0 ± 0.4 µEq/h·cm² |
| Tissue Conductance | +10.0 ± 1.6 mmho/cm² |
Data from research on rabbit ileum at a lidamidine concentration of 10⁻³ M.
These findings suggest that the mechanism of action for this compound is linked to the stimulation of electrolyte absorption, likely through an effect on alpha-2 adrenergic receptors located on the intestine.
Impact on Contractile Proteins and Membrane Stability
This compound's influence on gastrointestinal motility is multifaceted, involving interactions with the fundamental components of muscle contraction and nerve signal transmission. This section delves into the mechanistic investigations surrounding its impact on contractile proteins and the stability of cell membranes, which are crucial for the generation and propagation of electrical signals that govern muscle function.
Local Anesthetic-like Actions
This compound has been noted to possess local anesthetic properties. nih.gov The general mechanism of local anesthetics involves the blockade of voltage-gated sodium channels within the cell membranes of nerve fibers. wikipedia.orgnysora.com This action inhibits the influx of sodium ions that is necessary for the depolarization of the nerve membrane, thereby preventing the initiation and conduction of nerve impulses. wikipedia.orgnysora.com By stabilizing the neuronal membrane in a polarized state, local anesthetics effectively produce a temporary and reversible interruption of nerve transmission.
Myoelectric Activity Inhibition
Myoelectric activity, the electrical signaling within the intestinal muscles, is a critical determinant of coordinated contractions and relaxations that propel luminal contents. This compound has been demonstrated to inhibit this fasting myoelectric activity in a dose-dependent manner. nih.gov Studies in rats have shown that oral administration of lidamidine HCl can suppress the electrical activity in the proximal jejunum. nih.gov
Interestingly, one study noted that while lidamidine and its potent metabolite, WHR 1049, inhibited myoelectric activity, the local anesthetic tetracaine did not produce the same effect. nih.gov This finding suggests that the inhibition of myoelectric activity by lidamidine may be mediated by mechanisms other than or in addition to its local anesthetic properties. nih.gov The primary mechanism for this inhibition is thought to be its alpha-2 adrenergic agonist activity. nih.gov
Table 1: Effect of this compound and Related Compounds on Fasting Myoelectric Activity in Rats
| Compound | Dose Range (mg/kg, gavage) | Effect on Myoelectric Activity |
| Lidamidine HCl | 0.5 - 4.0 | Dose-dependent inhibition nih.gov |
| WHR 1049 | 0.0625 - 0.25 | Inhibition (30 times more potent than lidamidine) nih.gov |
| Tetracaine | Not specified | No inhibition nih.gov |
| Saline | Not specified | No inhibition nih.gov |
Smooth Muscle Contraction Inhibition
This compound exerts a direct inhibitory effect on the contraction of smooth muscle in the gastrointestinal tract. nih.gov This inhibition has been observed in various segments of the intestine, including the duodenum, ileum, and colon. nih.gov The compound has been shown to block both spontaneous and stimulated contractile activity. nih.gov
In isolated guinea pig ileum, this compound inhibited contractions induced by a variety of stimulants, including:
Acetylcholine
Histamine
Serotonin
Dimethylphenylpiperazinium
Prostaglandin E2
Barium chloride
Potassium chloride nih.gov
This broad spectrum of inhibition suggests that lidamidine may act on a common pathway in the contractile process of smooth muscle cells. nih.gov The inhibition of cholinergically controlled colonic contractions is primarily mediated by an alpha-2 receptor mechanism. nih.gov
Neurotransmitter Release Modulation (Norepinephrine)
A key aspect of this compound's mechanism of action is its role as an alpha-2 adrenergic agonist. patsnap.com Alpha-2 adrenergic receptors are located on presynaptic nerve terminals, and their activation leads to a reduction in the release of the neurotransmitter norepinephrine. patsnap.com
The alpha-2 adrenergic agonist activity of lidamidine is a central component of its therapeutic effects, influencing not only smooth muscle contractility but also other physiological processes that regulate gastrointestinal function. nih.gov
Table 2: Summary of Mechanistic Actions of this compound
| Mechanism | Effect |
| Local Anesthetic-like Action | Potential blockade of voltage-gated sodium channels, leading to membrane stabilization. |
| Myoelectric Activity Inhibition | Dose-dependent suppression of intestinal electrical activity. nih.gov |
| Smooth Muscle Contraction Inhibition | Blocks spontaneous and stimulated contractions in various intestinal segments. nih.gov |
| Neurotransmitter Release Modulation | Acts as an alpha-2 adrenergic agonist to reduce norepinephrine release. patsnap.com |
Q & A
Q. What experimental models are validated for assessing Lidamidine hydrochloride’s antidiarrheal efficacy?
Lidamidine’s antidiarrheal activity is typically evaluated using in vivo rodent models (e.g., castor oil-induced diarrhea) and ex vivo intestinal tissue assays to measure smooth muscle contraction and transit inhibition. Dose-response studies in these models should include controls for adrenergic receptor specificity (e.g., α2-receptor antagonists like yohimbine). Methodological rigor requires adherence to ethical guidelines for animal studies and validation of endpoints such as stool frequency and intestinal secretion rates .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Researchers must implement:
- Engineering controls : Fume hoods for powder handling to prevent inhalation.
- Personal protective equipment (PPE) : Nitrile gloves (validated via compatibility charts for hydrochloride salts) and safety goggles.
- Decontamination : Use 70% ethanol for spills and surface cleaning.
- Training : Documented training on SDS (Safety Data Sheet) review and emergency procedures (e.g., eye flushing protocols). Always consult institutional chemical hygiene plans for updates .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across species?
Discrepancies in parameters like bioavailability between rodents and primates may arise from species-specific metabolic pathways or differences in α2-receptor density. To address this:
- Conduct cross-species comparative studies using radiolabeled Lidamidine (e.g., -isotopes) to track absorption and excretion.
- Adjust for metabolic enzyme variations (e.g., cytochrome P450 isoforms) via in vitro hepatic microsomal assays.
- Validate findings with population pharmacokinetic modeling to account for inter-species variability .
Q. What methodologies identify toxic metabolites of this compound, such as 2,6-dimethylaniline?
2,6-Dimethylaniline, a hemoglobin-binding metabolite, can be detected using:
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : To isolate and quantify metabolites in urine or plasma.
- In vitro metabolic profiling : Incubate Lidamidine with liver microsomes or hepatocytes to simulate biotransformation.
- Toxicity screening : Assess metabolite genotoxicity via Ames tests or comet assays. Note that hemoglobin adducts in animal models (e.g., mice) may require specialized HPLC-UV protocols .
Q. How should researchers design studies to evaluate dose-dependent effects on intestinal smooth muscle contraction?
- Ex vivo assays : Isolate intestinal segments (e.g., jejunum) and measure contraction force using force transducers in organ baths.
- Concentration gradients : Test Lidamidine doses from 1 nM to 100 µM, with pre-treatment of α2-antagonists to confirm receptor specificity.
- Statistical analysis : Apply nonlinear regression (e.g., GraphPad Prism) to calculate EC values and compare variance via ANOVA .
Q. What strategies optimize receptor-binding assays for Lidamidine’s α2-adrenergic activity?
- Radioligand displacement assays : Use -clonidine as a competitive ligand in membrane preparations from adrenal or intestinal tissues.
- Receptor subtype specificity : Include α2A-, α2B-, and α2C-subtype transfected cell lines to quantify binding affinity (K).
- Data normalization : Express results as percentage inhibition relative to vehicle controls, with triplicate replicates to ensure reproducibility .
Methodological Considerations
- Data contradiction analysis : Use systematic reviews and meta-analyses to reconcile conflicting results (e.g., species-specific efficacy). Tools like RevMan or R’s metafor package can pool data from heterogeneous studies .
- Regulatory compliance : Align experimental protocols with FDA Unique Ingredient Identifier (UNII) standards and EMA XEVMPD classifications for translational relevance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
